molecular formula C21H24FN3O2 B2993074 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea CAS No. 894013-89-9

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea

Cat. No.: B2993074
CAS No.: 894013-89-9
M. Wt: 369.44
InChI Key: RNGWYUIYRPJUPV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-5-one (5-oxopyrrolidin-3-yl) core substituted with a 4-fluorophenyl group at the 1-position and a 4-phenylbutan-2-yl moiety attached via the urea linkage. The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the urea linker facilitates hydrogen bonding, a critical feature for biological interactions .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15(7-8-16-5-3-2-4-6-16)23-21(27)24-18-13-20(26)25(14-18)19-11-9-17(22)10-12-19/h2-6,9-12,15,18H,7-8,13-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGWYUIYRPJUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

The molecular formula of the compound is C18H22FN2O2C_{18}H_{22}FN_{2}O_{2}, with a molecular weight of approximately 328.38 g/mol. The structure features a pyrrolidinone ring and a fluorinated phenyl group, which are critical for its interaction with biological targets.

PropertyDetails
Molecular FormulaC18H22FN2O2C_{18}H_{22}FN_{2}O_{2}
Molecular Weight328.38 g/mol
IUPAC Name1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
SMILESCOCC(=O)N(C1=CC=C(C=C1)F)C(=O)N2CC(=O)N(C2)C3=CC=C(C=C3)F

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorophenyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. The pyrrolidinone moiety is believed to facilitate hydrogen bonding with amino acid residues in target proteins, modulating their activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. It appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Animal Models : In vivo experiments using murine models showed that administration of the compound led to a marked decrease in tumor size compared to control groups, supporting its efficacy in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea suggests good oral bioavailability and distribution throughout body tissues. Metabolism primarily occurs in the liver, where it undergoes phase I and II reactions, leading to various metabolites that may also contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Pyrrolidinone Derivatives

1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (BG14245)
  • Structure: Differs in the substituent at the pyrrolidinone’s 1-position (4-methoxyphenyl vs. 4-fluorophenyl) and the urea side chain (4-phenylbutan-2-yl vs. absence).
  • Properties: Molecular weight 343.35 (C₁₈H₁₈FN₃O₃) .
  • Activity: Not explicitly stated, but urea-pyrrolidinone hybrids are often explored as enzyme inhibitors (e.g., plasmodial targets) .
1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
  • Structure : Features a bromo and methyl group on the phenyl ring of the urea side chain (vs. 4-phenylbutan-2-yl).
  • Properties : Molecular weight 406.2 (C₁₈H₁₇BrFN₃O₂) . The bromine atom introduces steric bulk and may enhance halogen bonding in target interactions.

Urea-Pyrazole Derivatives

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (Compound 7)
  • Structure: Replaces the pyrrolidinone core with a pyrazole ring.
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the pyrrolidinone’s ketone oxygen .

Chalcone Derivatives with Fluorophenyl Groups

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
  • Structure: Lacks the urea and pyrrolidinone moieties but shares the 4-fluorophenyl group.
  • Properties : Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and π-π stacking . The target compound’s 4-phenylbutan-2-yl group likely introduces greater conformational flexibility.

Structural and Functional Implications

Substituent Effects

  • Electron-Withdrawing Groups : The 4-fluorophenyl group stabilizes the molecule via inductive effects, contrasting with electron-donating groups like methoxy in BG14245 .
  • Side Chain Flexibility : The 4-phenylbutan-2-yl group in the target compound may enhance hydrophobic interactions compared to rigid pyrazole or chalcone derivatives .

Pharmacological Potential

  • Enzyme Inhibition: Urea derivatives with pyrrolidinone or pyrazole cores show promise as enzyme inhibitors (e.g., antimalarials) . The target compound’s extended side chain may improve binding pocket occupancy.
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, while the urea linker resists hydrolysis, enhancing bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines or via carbodiimide-mediated reactions. For this compound, a two-step approach may be employed:

Pyrrolidinone Core Formation : React 4-fluorophenylamine with γ-butyrolactone under acidic conditions to generate the 5-oxopyrrolidin-3-yl scaffold.

Urea Linkage : Introduce the 4-phenylbutan-2-yl moiety using a substituted isocyanate (e.g., 4-phenylbutan-2-yl isocyanate) in anhydrous DMF with catalytic DMAP.

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Structural analogs in and highlight similar urea-forming strategies .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to resolve signals for the fluorophenyl (δ 7.2–7.4 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and urea NH protons (δ 8.5–9.5 ppm). 2D experiments (COSY, HSQC) clarify spin systems.
  • IR : Confirm urea C=O stretches at ~1640–1680 cm1^{-1} and pyrrolidinone carbonyl at ~1720 cm1^{-1}.
  • MS : High-resolution ESI-MS (Exact Mass: ~351.4 g/mol) verifies molecular formula (C21_{21}H25_{25}FN3_{3}O2_{2}) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., K. pneumoniae) strains, referencing ’s protocols for urea derivatives .
  • Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50_{50} values.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the urea linkage and fluorophenyl orientation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELXTL ( ) for structure solution and refinement. Analyze torsion angles (e.g., C-N-C=O) to assess planarity of the urea group.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between urea NH and pyrrolidinone O) as in ’s chalcone studies .

Q. How to address contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using analogs from (e.g., 4-fluorophenyl vs. 4-chlorophenyl). Calculate ClogP and polar surface area to correlate hydrophobicity/bioavailability.
  • Docking Studies : Model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. What strategies optimize metabolic stability and reduce off-target effects?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS ( ). Identify major Phase I metabolites (e.g., hydroxylation at the phenylbutan-2-yl chain).
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to assess off-target inhibition. Modify the pyrrolidinone core with electron-withdrawing groups (e.g., CF3_3) to enhance specificity .

Q. How do solvent and pH conditions influence the compound’s conformational dynamics?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe rotational barriers of the urea group in DMSO-d6 vs. CDCl3.
  • pH-Dependent Stability : Use UV-Vis spectroscopy (200–400 nm) in buffers (pH 2–12) to track degradation. ’s pyrazolidinone stability studies provide a template .

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